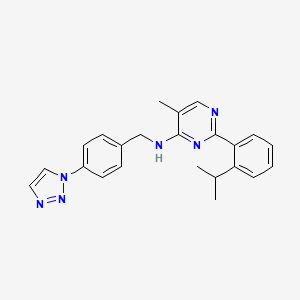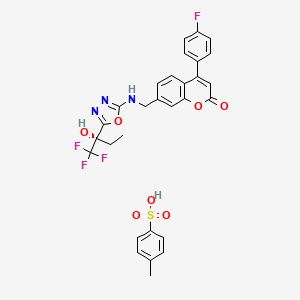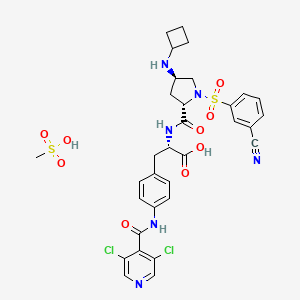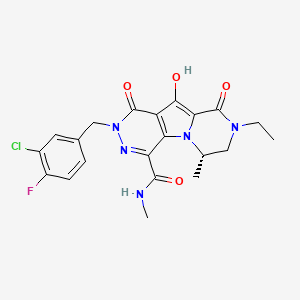
ML323
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The USP1 deubiquitinating enzyme, which regulates the DNA translesion synthesis (TLS) and Fanconi anemia (FA) DNA damage response pathways by deubiquitinating the central players of these pathways, is activated by the WD40-repeat containing UAF1 protein through formation of a stable USP1-UAF1 protein complex. ML-323 is an inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 value of 76 nM. It demonstrates excellent selectivity against other human deubiquitinases, deSUMOylase, deneddylase, and unrelated proteases. ML-323 has been shown to inhibit the deubiquitination of proliferating cell nuclear antigen and FA complementation group D2 by inhibiting USP1-UAF1 activity in H596 cells. ML-323 potentiates cisplatin cytotoxicity in NSCLC H596 cells and U2OS osteosarcoma cells by targeting the TLS and FA DNA damage response pathways.
ML323 is a selective and highly potent USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. This compound inhibits the USP1-UAF1 deubiquitinase complex with excellent selectivity against human DUBs, deSUMOylase, deneddylase and unrelated proteases. This compound potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells. USP1-UAF1 is a key regulator of the DNA damage response and a target for overcoming resistance to the platinum-based anticancer drugs.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: Ösophagus-Plattenepithelkarzinom
ML323 wurde als neuartiger Inhibitor der Ubiquitin-spezifischen Protease 1 (USP1) identifiziert und zeigt eine Antikrebsaktivität gegen verschiedene Krebsarten, darunter Ösophagus-Plattenepithelkarzinom (ESCC). Es wurde gezeigt, dass es in ESCC-Zellen Zellzyklusarrest, Apoptose und Autophagie auslöst {svg_1}. Durch Blockieren der G0/G1-Phase und Reduzierung der Proteinspiegel von c-Myc, Cyclin D1, CDK4 und CDK6 beeinträchtigt this compound die Lebensfähigkeit von Krebszellen und die Koloniebildung {svg_2}.
Eierstockkrebs-Progression
Bei Eierstockkrebs wurde festgestellt, dass this compound die Progression der Krankheit durch Regulierung des USP1-vermittelten Zellzyklus unterdrückt {svg_3}. Es hemmt die Proliferation von Eierstockkrebszellen und blockiert die S-Phase des Zellzyklus, was eine potenzielle therapeutische Strategie und ein Ziel gegen Eierstockkrebs darstellt {svg_4}.
Biochemische Forschung: USP1-Inhibition
This compound dient als potenter und spezifischer Inhibitor des USP1/UAF1-Deubiquitinase-Komplexes, der an der DNA-Schadensantwort beteiligt ist {svg_5}. Seine Fähigkeit, diesen Komplex zu hemmen, macht ihn zu einem wertvollen Werkzeug in der biochemischen Forschung, insbesondere in Studien im Zusammenhang mit der DNA-Schadensantwort und ihren Auswirkungen auf die Krebsbiologie {svg_6}.
Genetische Studien: USP1-Targeting
Genetische Studien haben this compound verwendet, um die Rolle von USP1 bei der Krebs progression zu untersuchen. Durch das Targeting von USP1 wurde gezeigt, dass this compound eine hemmende Wirkung auf die Proliferation von Krebszellen hat, was Einblicke in die genetischen Mechanismen gibt, die der Krebsentwicklung zugrunde liegen {svg_7}.
Pharmakologische Anwendungen: Antikrebsaktivität
Pharmakologisch ist this compound für seine Antikrebsaktivität bekannt, insbesondere als USP1/UAF1-Deubiquitinase-Inhibitor {svg_8}. Es wurde verwendet, um die Pharmakodynamik der USP1-Inhibition und ihr Potenzial als Therapeutikum bei verschiedenen Krebsarten zu untersuchen {svg_9}.
Zellbiologische Forschung: Autophagie und Apoptose
In der Zellbiologie war this compound ein wichtiges Instrument für die Untersuchung der Prozesse der Autophagie und Apoptose. Seine Rolle bei der Induktion dieser zellulären Mechanismen in Krebszellen unterstreicht seine Bedeutung für das Verständnis von Zelltod- und Überlebenswegen {svg_10}.
Biochemische Analyse
Biochemical Properties
ML323 is a potent and reversible inhibitor of USP1-UAF1, a deubiquitinase complex that removes ubiquitin from FANCD2 and PCNA . It exhibits excellent selectivity towards USP1-UAF1, with an IC50 of 76 nM in a Ub-Rho assay . This compound has been shown to increase the endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1-UAF1 .
Cellular Effects
This compound has been found to impede cell viability and colony formation in various cancer cells, including esophageal squamous cell carcinoma (ESCC) cells . It blocks cells at the G0/G1 phase, reduces the protein level of c-Myc, cyclin D1, CDK4, and CDK6, and triggers DNA damage and active p53 . This compound induces apoptosis by p53-Noxa and stimulates protective autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the deubiquitinase activity of USP1-UAF1, leading to increased ubiquitination of its substrates, PCNA and FANCD2 . This inhibition disrupts the DNA damage response, leading to DNA damage, cell cycle arrest, and apoptosis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote fracture healing in nonunion rats, suggesting potential therapeutic applications
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it inhibits the deubiquitinase activity of USP1-UAF1 . This affects the stability of proteins such as PCNA and FANCD2, which are involved in DNA repair and replication .
Subcellular Localization
Given its role as a USP1-UAF1 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins, PCNA and FANCD2 .
Eigenschaften
IUPAC Name |
5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIRVWPJNKZOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1572414-83-5 |
Source


|
| Record name | 1572414-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)





![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

